molecular formula C10H10N2O2 B144710 Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate CAS No. 131052-41-0

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate

Cat. No. B144710
M. Wt: 190.2 g/mol
InChI Key: PNGLVIJLTRZPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains a prop-2-ynylamino group and a methyl ester group. MPPC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.

Biochemical And Physiological Effects

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the most notable effects of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate include its ability to protect neurons from oxidative stress and its ability to induce apoptosis in cancer cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to have anti-inflammatory effects and to modulate the expression of various genes involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has several advantages as a research tool, including its relatively simple synthesis, low cost, and wide range of biochemical and physiological effects. However, there are also some limitations to the use of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate in lab experiments. For example, Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several potential future directions for research on Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate. One promising area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate and to explore its potential applications in other scientific research fields.

Synthesis Methods

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with propargylamine and subsequent esterification with methanol. Other methods include the reaction of 2-aminonicotinic acid with propargyl alcohol and subsequent esterification with methanol. The synthesis of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is in the field of neuroscience, where it has been shown to have potent neuroprotective effects. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been studied for its potential applications in cancer research, where it has been shown to have potent anti-tumor effects.

properties

CAS RN

131052-41-0

Product Name

Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-6-11-8-4-5-9(12-7-8)10(13)14-2/h1,4-5,7,11H,6H2,2H3

InChI Key

PNGLVIJLTRZPBE-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C(C=C1)NCC#C

Canonical SMILES

COC(=O)C1=NC=C(C=C1)NCC#C

synonyms

2-Pyridinecarboxylicacid,5-(2-propynylamino)-,methylester(9CI)

Origin of Product

United States

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